Cas no 2172045-46-2 (1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine)
1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 2172045-46-2
- EN300-1591259
- 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine
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- Inchi: 1S/C14H15F3N4O2S/c15-14(16,17)11-2-1-3-12(10-11)21-13(4-5-19-21)24(22,23)20-8-6-18-7-9-20/h1-5,10,18H,6-9H2
- InChI Key: ZZGAZFCHGGHMTG-UHFFFAOYSA-N
- SMILES: S(C1=CC=NN1C1C=CC=C(C(F)(F)F)C=1)(N1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 360.08678139g/mol
- Monoisotopic Mass: 360.08678139g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 75.6Ų
1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1591259-0.05g |
2172045-46-2 | 0.05g |
$1104.0 | 2023-05-26 | |||
| Enamine | EN300-1591259-0.1g |
2172045-46-2 | 0.1g |
$1157.0 | 2023-05-26 | |||
| Enamine | EN300-1591259-0.25g |
2172045-46-2 | 0.25g |
$1209.0 | 2023-05-26 | |||
| Enamine | EN300-1591259-0.5g |
2172045-46-2 | 0.5g |
$1262.0 | 2023-05-26 | |||
| Enamine | EN300-1591259-1.0g |
2172045-46-2 | 1g |
$1315.0 | 2023-05-26 | |||
| Enamine | EN300-1591259-2.5g |
2172045-46-2 | 2.5g |
$2576.0 | 2023-05-26 | |||
| Enamine | EN300-1591259-5.0g |
2172045-46-2 | 5g |
$3812.0 | 2023-05-26 | |||
| Enamine | EN300-1591259-10.0g |
2172045-46-2 | 10g |
$5652.0 | 2023-05-26 | |||
| Enamine | EN300-1591259-50mg |
2172045-46-2 | 50mg |
$1104.0 | 2023-09-23 | |||
| Enamine | EN300-1591259-100mg |
2172045-46-2 | 100mg |
$1157.0 | 2023-09-23 |
1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine
Introduction to 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine (CAS No. 2172045-46-2)
1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine, identified by its CAS number 2172045-46-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a piperazine core appended with a sulfonyl group, which is further linked to a pyrazole ring substituted with a trifluoromethyl group. The structural features of this molecule make it a promising candidate for various biological and chemical applications, particularly in the development of novel therapeutic agents.
The trifluoromethyl group is a key structural motif in many pharmaceutical compounds due to its ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. In the context of 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine, the presence of this group at the para position of the phenyl ring contributes to the compound's unique electronic and steric properties. These properties are critical for modulating interactions with biological targets, such as enzymes and receptors, which are essential for drug efficacy.
The pyrazole ring in this compound adds another layer of complexity, providing a scaffold that can be further modified to explore different pharmacological profiles. Pyrazole derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The sulfonyl group, on the other hand, serves as a strong hydrogen bond acceptor, which can enhance the binding affinity of the molecule to its target site. This dual functionality makes 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine a versatile tool for medicinal chemists seeking to design novel inhibitors or activators.
In recent years, there has been growing interest in exploring the potential of this class of compounds in treating various diseases. For instance, studies have shown that piperazine sulfonamides can exhibit potent activity against enzymes involved in cancer progression. The specific arrangement of atoms in 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine may contribute to its ability to interfere with key signaling pathways that are dysregulated in malignant cells. Additionally, the trifluoromethyl group may play a role in reducing metabolic degradation, thereby increasing the bioavailability and therapeutic window of the compound.
The synthesis of 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfonyl group typically requires the use of sulfonylation reagents under controlled conditions to avoid unwanted side reactions. Similarly, the attachment of the pyrazole ring necessitates precise functionalization strategies to maintain the integrity of the core structure. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.
Ongoing research is focused on understanding the mechanistic aspects of how 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine interacts with biological targets. Computational studies using molecular modeling techniques have been instrumental in predicting binding modes and identifying key residues involved in drug-receptor interactions. These insights can guide further structural optimization efforts aimed at improving potency and selectivity. Additionally, experimental approaches such as X-ray crystallography and NMR spectroscopy provide valuable information about the three-dimensional structure of the compound and its complexes with biological targets.
The potential therapeutic applications of 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine are still being explored, but preliminary findings suggest that it may have utility in treating conditions such as inflammation and neurodegenerative disorders. The ability of this compound to modulate enzyme activity and receptor binding opens up possibilities for developing treatments that address multiple disease pathways simultaneously. Furthermore, its structural features may make it suitable for use as an intermediate in synthesizing more complex drug candidates.
In conclusion, 1-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}sulfonyl)piperazine (CAS No. 2172045-46-2) represents an exciting area of research with significant potential for advancing pharmaceutical development. Its unique structural composition and demonstrated biological activity make it a valuable asset for medicinal chemists and researchers alike. As our understanding of its mechanisms and applications continues to grow, this compound is likely to play an important role in future therapeutic strategies.
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